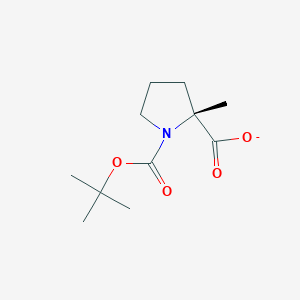

(R)-1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate

描述

(R)-1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at position 1 and a methyl ester at position 2. Its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals. The compound serves as a key intermediate in synthesizing enantiomerically pure molecules due to its rigid pyrrolidine ring and protective groups, which enhance stability during reactions .

属性

分子式 |

C11H18NO4- |

|---|---|

分子量 |

228.26 g/mol |

IUPAC 名称 |

(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)/p-1/t11-/m1/s1 |

InChI 键 |

YQXRKJHVAUKXRN-LLVKDONJSA-M |

手性 SMILES |

C[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)[O-] |

规范 SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)[O-] |

产品来源 |

United States |

准备方法

Preparation Methods of (R)-1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate

General Synthetic Strategy

The synthesis of (R)-1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate typically involves the protection of the pyrrolidine nitrogen with a tert-butyl carbamate (Boc) group, followed by the introduction of the methyl substituent at the 2-position, and the formation of the dicarboxylate functionality. The key steps often include:

- Starting from chiral pyrrolidine or proline derivatives,

- Use of di-tert-butyl dicarbonate (Boc2O) for N-Boc protection,

- Alkylation or lithiation to introduce the methyl group,

- Esterification or carboxylation to form the dicarboxylate moiety,

- Purification by column chromatography or crystallization.

Specific Preparation Procedures

Boc Protection of Pyrrolidine Nitrogen

A common initial step is the protection of the nitrogen atom in the pyrrolidine ring using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. For example, a typical reaction involves stirring the pyrrolidine substrate with di-tert-butyl dicarbonate and triethylamine in dichloromethane at 0 °C to room temperature for 12–16 hours. The product is then isolated by aqueous workup and purified by flash chromatography or distillation to afford the N-Boc protected intermediate in high yield (up to 91%) as a colorless oil or solid.

Formation of the Dicarboxylate

The dicarboxylate functionality is formed by esterification reactions, often involving methyl or tert-butyl esters. One approach is the reaction of the methylated pyrrolidine intermediate with di-tert-butyl dicarbonate or other carboxylation reagents under basic conditions. Alternatively, succinic anhydride can be reacted with the corresponding alcohol derivatives in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) as a catalyst to form carboxylic acid intermediates, which are then converted to esters.

Representative Synthesis Example

Analytical and Purification Techniques

- Column Chromatography: Silica gel chromatography using petroleum ether/ethyl acetate mixtures (PE/EA = 5:1 or 2:1) is standard for purification of intermediates and final products.

- NMR Characterization: ^1H and ^13C NMR spectroscopy confirm the structure and stereochemistry, showing characteristic chemical shifts for the tert-butyl group (~1.4–1.5 ppm singlet), methyl substituent, and pyrrolidine ring protons.

- Mass Spectrometry: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) confirms molecular weight and purity.

- Melting Point and IR: Melting points and infrared absorption bands (notably carbonyl stretches around 1740 cm^-1) are used for further characterization.

Research Findings and Perspectives

- The lithiation approach using LiHMDS at low temperatures provides excellent stereochemical control, crucial for maintaining the (R)-configuration at the 2-position.

- The use of di-tert-butyl dicarbonate for N-Boc protection is efficient and widely applicable, yielding stable intermediates suitable for further functionalization.

- Succinic anhydride-mediated carboxylation followed by esterification is a reliable method for introducing the dicarboxylate moiety with high yields and purity.

- Variation in electrophiles during lithiation allows for the synthesis of a range of substituted pyrrolidine derivatives, highlighting the synthetic versatility of this methodology.

- Purification by chromatography remains essential due to the presence of rotamers and closely related side products.

Summary Table of Preparation Methods

| Method Step | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| N-Boc Protection | Di-tert-butyl dicarbonate, triethylamine, DCM | 85–91% | Mild conditions, high yield | Requires careful temperature control |

| Lithiation & Methylation | LiHMDS, methyl iodide, −78 °C, THF | ~83% | Stereoselective, versatile | Low temperature, moisture sensitive |

| Esterification | Succinic anhydride, Et3N, DMAP, DCM | >90% | High yield, straightforward | Requires purification steps |

| Purification | Silica gel chromatography (PE/EA mixtures) | N/A | Effective separation of isomers | Time-consuming |

化学反应分析

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the reaction conditions and reagents used .

科学研究应用

1,2-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The pyrrolidine ring structure also contributes to its binding affinity and specificity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Hydroxyl-Substituted Analogue

- Compound: (2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS 114676-69-6) Key Differences: A hydroxyl group at position 4 introduces hydrogen bonding capability, increasing polarity and melting point (76°C vs. liquid state in non-hydroxylated analogues).

Fluorinated Derivatives

- Compound : Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate (CAS 1881265-72-0)

Chlorinated and Pyridinyl-Substituted Analogues

- Compound : (±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS 1228070-72-1)

- Key Differences : A pyridinyl-chloro substituent at position 4 and methyl ester at position 3 (vs. position 2).

- Impact : The aromatic pyridine ring enables π-π stacking interactions, useful in kinase inhibitor design. Higher molecular weight (354.83 g/mol vs. 243.30 g/mol) alters crystallization behavior .

Stereochemical Comparisons

Physical and Chemical Properties

生物活性

Chemical Identity and Properties

(R)-1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate, with the CAS number 145681-01-2, is an organic compound characterized by its pyrrolidine structure and two carboxylate groups. Its molecular formula is , and it has a molecular weight of 229.27 g/mol. The compound is recognized for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

This compound features a tert-butyl group and a methyl group attached to the pyrrolidine ring, which plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 229.27 g/mol |

| Log P (octanol-water) | 1.56 - 2.85 |

| Solubility | High |

| BBB Permeability | Yes |

| GI Absorption | High |

These properties indicate that the compound is likely to be bioavailable, making it suitable for pharmacological applications.

The biological activity of (R)-1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate primarily stems from its interaction with various biological targets. Studies suggest that it may act as an enzyme inhibitor or modulator in several biochemical pathways.

Potential Targets

- Enzymatic Pathways : The compound may interact with enzymes involved in metabolic processes, potentially influencing pathways related to drug metabolism.

- Receptor Binding : It is hypothesized that this compound could bind to specific receptors, altering their activity and thereby affecting physiological responses.

Case Studies and Research Findings

Recent studies have explored the potential applications of (R)-1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate in various therapeutic areas:

- Neuroprotective Effects : Research has indicated that compounds with similar structures exhibit neuroprotective properties. For instance, a study demonstrated that certain pyrrolidine derivatives could reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

- Anticancer Activity : Preliminary investigations into the anticancer properties of pyrrolidine derivatives have shown promise. In vitro studies revealed that these compounds could inhibit the proliferation of cancer cell lines, indicating a need for further exploration into their mechanisms and efficacy.

- Anti-inflammatory Properties : Some derivatives have been shown to modulate inflammatory responses in cellular models. This suggests that (R)-1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate may also possess anti-inflammatory effects worth investigating.

Comparative Analysis with Similar Compounds

To better understand the biological activity of (R)-1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate, it is useful to compare it with structurally similar compounds:

This comparison highlights the diverse biological activities associated with pyrrolidine derivatives and suggests a potential for (R)-1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate to contribute similarly.

Future Research Directions

Given its promising properties and biological activities, future research should focus on:

- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and pharmacodynamics of (R)-1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects on biochemical pathways.

- Formulation Development : Exploring formulation strategies to enhance bioavailability and therapeutic efficacy for clinical applications.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate with high stereochemical purity?

- Methodology : The synthesis often involves chiral resolution or asymmetric catalysis. For example, a related compound, (2R*,4R*)-4-methylpyrrolidine-1,2-dicarboxylate, was synthesized using BH3·DMS in THF under reflux to reduce intermediates while controlling stereochemistry . Chiral auxiliaries (e.g., tert-butyl and methyl esters) can stabilize transition states, while HPLC with chiral columns can confirm enantiomeric excess.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR are essential for confirming the pyrrolidine backbone and substituents. For instance, in a similar compound, δ 1.4–1.5 ppm (tert-butyl) and δ 3.6–3.7 ppm (methyl ester) are diagnostic .

- IR : Carbonyl stretches (~1700–1750 cm) differentiate ester groups.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNO requires m/z 267.1471) .

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (Category 2 hazards) .

- Ventilation : Work in a fume hood to avoid inhalation (H335: respiratory tract irritation) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Methodology :

- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce thermal epimerization.

- Solvent Selection : Use aprotic solvents (e.g., THF or DMF) to stabilize intermediates, as seen in TBSCl-mediated protection steps .

- Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) can enhance enantioselectivity. Monitor progress via chiral HPLC .

Q. What strategies resolve contradictions in reported spectral data for pyrrolidine dicarboxylates?

- Methodology :

- Comparative Analysis : Cross-reference NMR chemical shifts with structurally analogous compounds (e.g., tert-butyl esters in and ).

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, addressing discrepancies in melting points or H NMR splitting patterns .

Q. How does steric hindrance from the tert-butyl group influence reactivity in downstream transformations?

- Methodology :

- Protection/Deprotection Studies : The tert-butyl group’s bulkiness slows nucleophilic attacks, as observed in saponification reactions. Use TFA for efficient deprotection without side reactions .

- Kinetic Profiling : Compare reaction rates of tert-butyl vs. benzyl esters using HPLC or in situ IR to quantify steric effects .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。